(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, yields, and any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the configuration of any chiral centers . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Chiral Discriminating Agents
(2S,3R)-4-Methylidene-2-Octyl-5-Oxooxolane-3-Carboxylic Acid and related compounds have been explored for their role as chiral discriminating agents. These compounds have demonstrated effectiveness in the chromatographic separation of diastereomeric amides and esters, an essential process in the purification and analysis of chiral substances (Piwowarczyk et al., 2008).
Enzymatic Reactions and Biological Processes
Some derivatives of (2S,3R)-4-Methylidene-2-Octyl-5-Oxooxolane-3-Carboxylic Acid have been employed in the study of enzymatic processes and biological mechanisms. For instance, they have been used in the synthesis of enantiopure amino acids and related compounds, aiding in the understanding of enzymatic specificity and reaction mechanisms (Thaisrivongs et al., 1987).
Synthesis of Structurally Complex Molecules
This chemical compound has been integral in synthesizing structurally complex molecules, particularly those with potential pharmaceutical applications. Its utility in constructing molecules with specific chirality and stereochemistry is noteworthy, enabling the creation of compounds with desired biological activities (Wang et al., 2001).
Conformational Studies and Peptidomimetics
Research has also focused on using derivatives of this compound in conformational studies and the development of peptidomimetics. These applications are crucial in designing molecules that mimic the structure and function of natural peptides, which can lead to novel therapeutic agents (Dietrich & Lubell, 2003).
Catalysis and Chemical Transformations
Additionally, studies have shown the usefulness of this compound in catalysis, particularly in carbon alkylation reactions. These reactions are fundamental in organic synthesis, leading to a wide array of valuable chemical products (Braun et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940721 | |
Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
CAS RN |
191282-48-1 | |
Record name | 4-Methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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